Biotin-Clip is classified as a biotin derivative, specifically designed for use with the CLIP-tag system. This system allows for the covalent attachment of biotin to proteins, enabling their purification and detection through streptavidin-based methods. The compound is synthesized through the attachment of an amidocaproyl linker to biotin, enhancing its functionality for specific applications in molecular biology .
The synthesis of Biotin-Clip involves several key steps:
Biotin-Clip features a molecular structure that combines the core biotin structure with an amidocaproyl linker. The linker enhances solubility and facilitates the conjugation of other molecules or tags. The molecular formula for Biotin-Clip can be represented as C_{14}H_{24}N_2O_4S, indicating its complex nature with both hydrophilic and hydrophobic characteristics.
Biotin-Clip undergoes several types of chemical reactions:
The mechanism of action of Biotin-Clip primarily revolves around its ability to form stable complexes with streptavidin or avidin. Upon introduction into a biological system:
Biotin-Clip has significant applications in various fields of biological research:
Biotin-CLIP is a chemoselective labeling reagent comprising a benzylcytosine (BC) moiety covalently linked to biotin via a synthetic spacer. The benzylcytosine group serves as the recognition element for the CLIP-tag, a 20 kDa engineered variant of mammalian O⁶-alkylguanine-DNA-alkyltransferase. Upon substrate binding, the benzyl group is irreversibly transferred to the reactive cysteine residue within the CLIP-tag’s active site, forming a stable thioether bond while releasing the cytosine group. This suicide inhibition mechanism enables permanent biotinylation of CLIP-tag fusion proteins [1] [5] [10].
Rational design prioritizes spatial separation between the benzylcytosine reactive center and the biotin moiety. Unmodified biotin directly conjugated to benzylcytosine exhibits steric occlusion, impairing both CLIP-tag binding (Kₘ increase >5-fold) and streptavidin recognition (Kd >10⁻⁷ M). Molecular modeling indicates that the biotin valeryl side chain must project freely without obstructing the benzylcytosine-CLIP-tag binding pocket. Consequently, engineering focuses on introducing linkers that distance biotin from the conjugation site while maintaining aqueous solubility [1] [3].
Table 1: Key Structural Elements of Benzylcytosine-Biotin Conjugates
Component | Function | Design Constraint |
---|---|---|
Benzylcytosine | Covalent substrate for CLIP-tag | Unmodified O²-benzyl position for nucleophilic attack |
Biotin | Affinity handle for streptavidin detection/purification | Free access to ureido ring for streptavidin binding |
Linker | Spatial separation of functional groups | Optimal length: 10–20 Å; Hydrophilic character |
Solubility modifiers | Aqueous compatibility for live-cell applications | Polar groups (e.g., PEG, carboxylates) |
Linker engineering critically balances enzymatic kinetics, cell permeability, and streptavidin accessibility. The benchmark CLIP-Biotin reagent (New England Biolabs #S9221) employs an amidocaproyl linker (6-aminohexanoic acid), providing an 11-atom spacer between the benzyl ring and biotin. This aliphatic chain reduces steric hindrance, yielding a second-order rate constant (k₂) of ~5 × 10³ M⁻¹s⁻¹ for CLIP-tag labeling [1] [9].
Alternative linkers have been systematically evaluated:
Live-cell compatibility requires linkers with logP < 2. Amidocaproyl (logP = 1.8) and PEG₃ (logP = -0.3) achieve >90% cytosolic delivery in HeLa cells, while PABA (logP = 0.7) shows 65% uptake due to hydrogen bonding [1] [9].
Solid-phase peptide synthesis (SPPS) enables precise incorporation of biotin at predetermined positions within benzylcytosine conjugates. The Fmoc-PEG-Biotin NovaTag resin strategy is optimal:
Table 2: Solid-Phase Synthesis Efficiency for Biotin-CLIP Variants
Linker Type | Coupling Yield (%) | Purity After Cleavage (%) | CLIP-Tag Labeling Efficiency (%) |
---|---|---|---|
Amidocaproyl | 92 | 87 | 95 |
PEG₆ | 88 | 91 | 98 |
PEG₁₂ | 85 | 89 | 97 |
PABA | 78 | 83 | 90 |
Critical considerations include:
Biotin-CLIP enables orthogonal protein labeling when combined with SNAP-tag technology. SNAP-tag reacts exclusively with O⁶-benzylguanine (BG) derivatives, while CLIP-tag recognizes O²-benzylcytosine (BC) substrates. This orthogonality (cross-reactivity <5%) allows simultaneous dual-protein labeling in the same cellular compartment [2] [5] [10].
Advanced functionalization strategies include:
Table 3: Orthogonal Labeling Performance Metrics
Labeling Strategy | Signal-to-Noise Ratio | Cross-Reactivity (%) | Application |
---|---|---|---|
Biotin-CLIP + SNAP-Cell 488 | 28:1 | 3.2 | Dual-color super-resolution imaging |
CLIP-Biotin + SNAP-Surface | 35:1 | 1.8 | Protein interaction pull-down assays |
Azide-CLIP + DBCO-Cy5 | 42:1 | 0.9 | Multiplexed intravital imaging |
These strategies support applications in:
This systematic optimization of molecular design, linker chemistry, synthesis, and orthogonal application establishes Biotin-CLIP as a versatile reagent for precision protein labeling in complex biological environments.
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